cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
Cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid (CMB-COOH) is an organic compound belonging to the cyclohexane carboxylic acid family. CMB-COOH is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. It is a common intermediate in the synthesis of organic compounds and has been extensively studied for its potential applications in organic synthesis, drug delivery, and biotechnology.
Scientific Research Applications
Analytical Chemistry Applications
A method was developed for the determination of major metabolites of commonly used synthetic pyrethroids in human urine, indicating the utility of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid derivatives for monitoring human exposure to these compounds. This method involves solid-phase extraction followed by gas chromatography-tandem mass spectrometry, showcasing its importance in environmental health and safety assessments (Arrebola et al., 1999).
Organometallic Chemistry and Catalysis
Research into novel metal-mediated coupling reactions has highlighted the importance of this compound derivatives. These studies have explored their roles in the development of aminocarbene complexes showing high catalytic activity in cross-coupling reactions, demonstrating the compound's utility in advancing organometallic synthesis and potential pharmaceutical applications (Luzyanin et al., 2009).
properties
IUPAC Name |
(1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGOZGATZZWODF-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641344 | |
Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
733742-59-1 | |
Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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